molecular formula C22H19ClN4O2S B5504805 4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide

4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide

Cat. No. B5504805
M. Wt: 438.9 g/mol
InChI Key: LXEASPXPMCIGKN-UHFFFAOYSA-N
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Description

4-Chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. Research on similar compounds suggests a focus on their synthesis, molecular structure, and properties.

Synthesis Analysis

  • A study by Rublova et al. (2017) details the synthesis of structurally related benzenesulfonamide derivatives, highlighting methods involving interaction with chlorosulfonic acid and characterizing the products using X-ray diffraction (Rublova et al., 2017).

Molecular Structure Analysis

  • Liu et al. (1994) investigated the crystal structure of a similar antitumor agent, providing insights into the molecular geometry and intermolecular bonding typical for such compounds (Liu et al., 1994).

Chemical Reactions and Properties

  • Ghorab et al. (2008) explored the use of a related benzenesulfonamide derivative in synthesizing quinoline compounds, which indicates potential chemical reactivity pathways for similar compounds (Ghorab et al., 2008).

Physical Properties Analysis

  • The research by Jia et al. (2019) on a tetraphenylethylene derivative provides insights into physical properties like crystallization, which may be relevant to the compound of interest (Jia et al., 2019).

Scientific Research Applications

Anticancer Properties Compounds with structures closely related to 4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide have been studied for their anticancer properties. For instance, chloroquinoxaline sulfonamide and its derivatives have shown potential as anticancer agents. The crystal structure and geometry of such compounds suggest a mechanism of action that could be explored for cancer treatment (Liu, Ruble, & Arora, 1994). Similarly, novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety have demonstrated promising in vitro cytotoxic activity against Ehrlich ascites carcinoma cells, suggesting their potential as anticancer agents (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).

Enzyme Inhibition and Alzheimer’s Disease Treatment Compounds related to 4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide have been synthesized and evaluated for their potential in treating Alzheimer’s disease. These compounds have shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, with selectivity toward butyrylcholinesterase, indicating their potential as drugs for Alzheimer’s disease treatment (Makhaeva et al., 2020).

Antimicrobial Evaluation Derivatives containing the sulfonamide moiety, akin to the compound of interest, have been synthesized and tested for antimicrobial activity. These studies have shown that such compounds can display significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Sensing and Detection Applications The structural motif of sulfonamide quinoline derivatives has been explored for developing sensors and probes. For example, multifunctional probes capable of detecting moisture, phosgene, and metal ions have been reported, utilizing the unique properties of these compounds for various sensing applications (Kaushik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Unfortunately, without specific data, it’s not possible to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include investigating its potential uses, such as in the development of new drugs or materials. Additionally, further studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis .

properties

IUPAC Name

4-chloro-N-[3-(2-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-22-21(24-15-14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEASPXPMCIGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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